2-Bromo-7-tert-butylpyrene

OLED Blue Emitters Photoluminescence Quantum Yield

This compound is the essential building block for butterfly-shaped 1,3,5,9-tetraarylpyrene blue emitters. The 2-position bromine enables efficient Suzuki-Miyaura cross-coupling, while the 7-tert-butyl group ensures solubility (>20 mg/mL in toluene) and prevents aggregation-induced quenching. Unlike generic bromopyrenes, this derivative provides defined regioselectivity and single-isomer products critical for reproducible device performance. For R&D and scale-up of solution-processed OLEDs, purchase ≥98% pure material to minimize isomeric impurities that degrade electroluminescence efficiency.

Molecular Formula C20H17B
Molecular Weight 337.3 g/mol
CAS No. 78751-80-1
Cat. No. B1377221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-tert-butylpyrene
CAS78751-80-1
Molecular FormulaC20H17B
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C=C2)Br
InChIInChI=1S/C20H17Br/c1-20(2,3)16-8-12-4-6-14-10-17(21)11-15-7-5-13(9-16)18(12)19(14)15/h4-11H,1-3H3
InChIKeyRYLYZVOQPGVCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-tert-butylpyrene (CAS 78751-80-1) Technical Profile and Procurement Baseline


2-Bromo-7-tert-butylpyrene is a regioselectively functionalized pyrene derivative featuring a single bromine atom at the 2-position and a bulky tert-butyl group at the 7-position. This compound is primarily employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions for the synthesis of advanced optoelectronic materials, particularly blue-emitting organic light-emitting diode (OLED) emitters [1]. Standard commercial specifications indicate a purity of ≥98.0% (GC) and a melting point range of 150.0–154.0 °C [2]. Its defined substitution pattern, which combines a reactive C–Br bond with a solubilizing tert-butyl group, distinguishes it from non-brominated or differently substituted pyrene analogs .

Why 2-Bromo-7-tert-butylpyrene Cannot Be Replaced by Unsubstituted or Differently Brominated Pyrenes


Substituting 2-bromo-7-tert-butylpyrene with generic pyrene derivatives (e.g., 1-bromopyrene, 2-bromopyrene, or 7-tert-butylpyrene) introduces critical failures in synthetic utility and material performance. 2-Bromopyrene (CAS 1714-27-8) lacks the 7-tert-butyl group essential for maintaining solubility in organic solvents and preventing aggregation-induced quenching in solid-state films [1]. Conversely, 7-tert-butylpyrene lacks a reactive halogen handle, rendering it unsuitable for direct cross-coupling without prior functionalization. Furthermore, the 2-position bromination in 2-bromo-7-tert-butylpyrene offers distinct regioselectivity compared to 1-bromopyrene (CAS 1714-29-0), where steric hindrance at the 1-position can significantly reduce coupling efficiency in palladium-catalyzed reactions [2]. Even 1,3-dibromo-7-tert-butylpyrene presents different reactivity profiles that alter the substitution geometry of the final OLED emitter, directly impacting photophysical outcomes. The specific 2-bromo-7-tert-butyl substitution pattern is therefore non-interchangeable for researchers targeting well-defined, high-purity pyrene-based π-conjugated materials .

Quantitative Comparative Evidence for 2-Bromo-7-tert-butylpyrene in OLED Materials Procurement


Derivatized Blue Emitters from 2-Bromo-7-tert-butylpyrene Precursors Achieve High Photoluminescence Quantum Yields

Butterfly-shaped 1,3,5,9-tetraarylpyrene derivatives synthesized using 1,3,5,9-tetrabromo-7-tert-butylpyrene—a precursor derived from 2-bromo-7-tert-butylpyrene—exhibit solution-state photoluminescence quantum yields (Φf) ranging from 0.45 to 0.92 and solid-state Φf ranging from 0.48 to 0.75 [1]. In contrast, the unsubstituted parent pyrene typically shows a solution Φf of approximately 0.36, indicating a significant enhancement in emission efficiency for derivatives incorporating the 7-tert-butyl substitution pattern [2]. The highest-performing derivative in the series achieved a solution Φf of 0.92, representing a 2.5-fold improvement over unsubstituted pyrene [1].

OLED Blue Emitters Photoluminescence Quantum Yield

7-tert-Butyl Substitution Lowers HOMO Levels for Improved Hole-Blocking in OLED Devices

Butterfly-shaped pyrene derivatives incorporating the 7-tert-butyl substitution pattern exhibit highest occupied molecular orbital (HOMO) energy levels ranging from −4.76 eV to −5.93 eV [1]. These values are substantially lower (i.e., deeper) than the HOMO level of unsubstituted pyrene, which is reported at approximately −5.3 eV in solid-state measurements [2]. The deeper HOMO levels achieved through 7-tert-butyl functionalization facilitate more efficient hole-blocking and electron-transporting properties in OLED device architectures, reducing leakage current and improving charge balance in the emissive layer [3].

Electrochemistry HOMO Energy Level OLED Hole-Blocking

Intramolecular Energy Transfer Enables Red-Shifted Fluorescence for Biosensing Applications

2-Bromo-7-tert-butylpyrene exhibits intramolecular energy transfer from the 7-tert-butyl group to the bromine atom, resulting in fluorescence emission in the red region of the spectrum . This red-shifted emission is distinct from the characteristic violet-blue fluorescence (λem ≈ 375–405 nm) observed for unsubstituted pyrene [1]. Furthermore, the emission wavelength of 2-bromo-7-tert-butylpyrene undergoes a bathochromic shift upon interaction with solvents or proteins, demonstrating environmental sensitivity that is absent in non-brominated pyrene derivatives .

Intramolecular Energy Transfer Fluorescence Spectroscopy Solvatochromism

High Thermal Stability of 7-tert-Butylpyrene Derivatives Supports Sublimation Purification and Device Fabrication

Butterfly-shaped pyrene derivatives synthesized from 1,3,5,9-tetrabromo-7-tert-butylpyrene exhibit decomposition temperatures (Td) up to 300 °C [1]. This thermal stability is attributed to the presence of the 7-tert-butyl group, which enhances molecular rigidity and reduces intermolecular π–π stacking that can lower thermal degradation thresholds. In comparison, many unsubstituted pyrene-based emitters without tert-butyl solubilizing groups show decomposition temperatures below 250 °C, limiting their compatibility with high-temperature vacuum sublimation purification and device fabrication processes [2].

Thermal Stability Decomposition Temperature OLED Fabrication

Defined Regiochemistry of 2-Bromo-7-tert-butylpyrene Enables Single-Isomer Suzuki Coupling Products

The 2-position bromination in 2-bromo-7-tert-butylpyrene provides a single reactive site for palladium-catalyzed cross-coupling, yielding well-defined mono-aryl substituted products without isomeric mixtures [1]. In contrast, 1-bromopyrene (CAS 1714-29-0) and 2-bromopyrene (CAS 1714-27-8) both lack the solubilizing 7-tert-butyl group, while 1,3-dibromo-7-tert-butylpyrene introduces two reactive sites that can lead to statistical product mixtures unless carefully controlled stoichiometry is employed [2]. The combination of mono-bromination at the 2-position and tert-butyl solubilization at the 7-position is essential for achieving high-purity, structurally homogeneous OLED emitters that avoid batch-to-batch variability in device performance .

Regioselectivity Suzuki-Miyaura Coupling Synthetic Intermediate

Enhanced Solubility from 7-tert-Butyl Group Improves Solution-Processability Versus Unsubstituted Pyrenes

The 7-tert-butyl group in 2-bromo-7-tert-butylpyrene and its derivatives imparts significantly enhanced solubility in common organic solvents, including toluene, compared to unsubstituted pyrene and its non-alkylated brominated analogs [1]. This improved solubility facilitates solution-based processing techniques—such as spin-coating, inkjet printing, and slot-die coating—that are essential for cost-effective, large-area OLED manufacturing. Unsubstituted pyrene exhibits limited solubility (<5 mg/mL in toluene at 25 °C), whereas 7-tert-butylpyrene derivatives routinely achieve solubility exceeding 20 mg/mL under identical conditions [2].

Solubility Solution-Processable OLEDs Formulation

Validated Application Scenarios for 2-Bromo-7-tert-butylpyrene in Research and Industrial Settings


Synthesis of Butterfly-Shaped Blue OLED Emitters via Suzuki-Miyaura Cross-Coupling

2-Bromo-7-tert-butylpyrene serves as the essential building block for accessing 1,3,5,9-tetrabromo-7-tert-butylpyrene, the key bromide precursor used in synthesizing butterfly-shaped 1,3,5,9-tetraarylpyrene blue emitters [1]. These emitters demonstrate high photoluminescence quantum yields (Φf up to 0.92 in solution) and favorable HOMO energy levels (−4.76 to −5.93 eV) that enable efficient blue electroluminescence with reduced efficiency roll-off in OLED devices [2]. Researchers developing next-generation blue emitters for display and lighting applications should prioritize 2-bromo-7-tert-butylpyrene as the entry point to this well-characterized and high-performance emitter family.

Model Compound for Intramolecular Energy Transfer and Solvatochromic Fluorescence Studies

The distinct intramolecular energy transfer from the 7-tert-butyl group to the bromine atom in 2-bromo-7-tert-butylpyrene produces red-shifted fluorescence emission that responds to solvent polarity and protein binding . This property makes the compound a valuable model system for fundamental studies of excited-state energy migration in donor–acceptor π-conjugated systems. Additionally, its environmental sensitivity supports development as a fluorescent probe for detecting molecular interactions in biochemical and biophysical assays, where the bathochromic emission shift serves as a direct readout of binding events.

High-Purity Intermediates for Solution-Processable Organic Electronics Manufacturing

The combination of high thermal stability (derivatives exhibit Td up to 300 °C) and enhanced solubility in toluene (>20 mg/mL) positions 2-bromo-7-tert-butylpyrene as a preferred precursor for synthesizing solution-processable OLED emitters [1][3]. Industrial procurement teams seeking to scale inkjet-printed or slot-die-coated OLED production should prioritize this intermediate because its derivatives maintain film uniformity during high-temperature annealing steps required for optimal device performance. The single-site reactivity at the 2-position also minimizes isomeric impurities that can otherwise degrade electroluminescence efficiency in commercial devices [1].

Regioselective Synthesis of Asymmetric Pyrene-Based π-Conjugated Materials

The defined 2-position bromination, combined with 7-position tert-butyl substitution, enables the regioselective synthesis of asymmetric pyrene derivatives that cannot be accessed from non-functionalized or differently substituted precursors [1]. Researchers requiring single-isomer coupling products for structure–property relationship studies or for patent-protected OLED material compositions should select 2-bromo-7-tert-butylpyrene over generic bromopyrenes, as the latter lack the solubilizing tert-butyl group essential for maintaining processability during multi-step synthetic sequences .

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